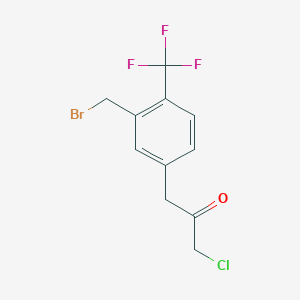![molecular formula C10H7BrN2O2 B14058165 (E)-3-(5-Bromo-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14058165.png)
(E)-3-(5-Bromo-1H-benzo[d]imidazol-4-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(5-Bromo-1H-benzo[d]imidazol-4-yl)acrylic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Bromo-1H-benzo[d]imidazol-4-yl)acrylic acid typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Bromination: The benzimidazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Acrylic acid introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(5-Bromo-1H-benzo[d]imidazol-4-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
(E)-3-(5-Bromo-1H-benzo[d]imidazol-4-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of (E)-3-(5-Bromo-1H-benzo[d]imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acrylic acid moiety play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(5-Chloro-1H-benzo[d]imidazol-4-yl)acrylic acid
- (E)-3-(5-Fluoro-1H-benzo[d]imidazol-4-yl)acrylic acid
- (E)-3-(5-Iodo-1H-benzo[d]imidazol-4-yl)acrylic acid
Uniqueness
(E)-3-(5-Bromo-1H-benzo[d]imidazol-4-yl)acrylic acid is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the acrylic acid moiety provides a site for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C10H7BrN2O2 |
|---|---|
Peso molecular |
267.08 g/mol |
Nombre IUPAC |
3-(5-bromo-1H-benzimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-2-3-8-10(13-5-12-8)6(7)1-4-9(14)15/h1-5H,(H,12,13)(H,14,15) |
Clave InChI |
CYTNOCWYPBECTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1NC=N2)C=CC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


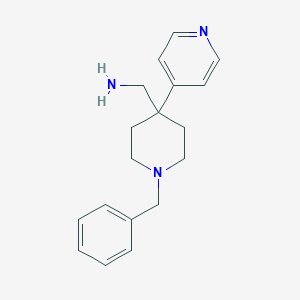
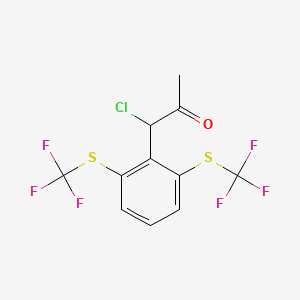
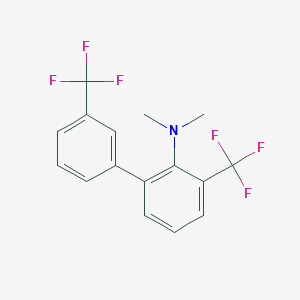
![calcium (4S)-4-[(4-{[(2-amino-5-formyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}phenyl)formamido]-4-carboxybutanoate](/img/structure/B14058098.png)
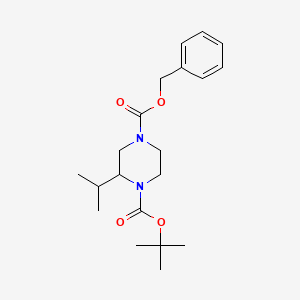

![(S)-Benzyl (1-(6-fluoroimidazo[1,2-a]pyridin-2-yl)ethyl)carbamate](/img/structure/B14058127.png)
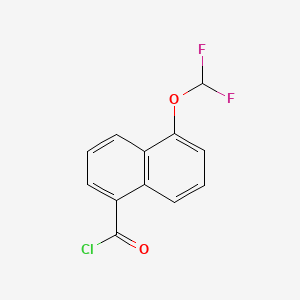
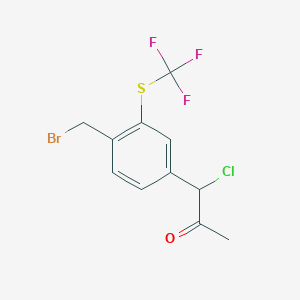
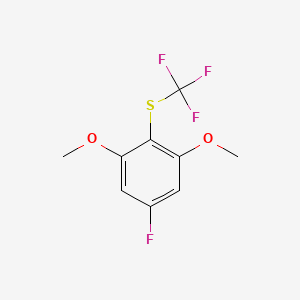
![(3AS,4S,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B14058174.png)
![2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one;methyl sulfate](/img/structure/B14058181.png)
